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Introduction

Indole-3-glycerol-phosphate synthase (IGPS) is a key enzyme in the tryptophan biosynthesis

pathway, catalyzing the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate

(CdRP) to indole-3-glycerol phosphate (IGP)[1]. This pathway is essential in bacteria, fungi,

and plants, but absent in humans, making IGPS a potential target for the development of novel

antimicrobial agents[1][2]. The production of highly pure and active recombinant IGPS is crucial

for structural biology, inhibitor screening, and detailed kinetic studies. This application note

provides a comprehensive protocol for the expression and purification of recombinant, C-

terminally His-tagged IGPS from Pseudomonas aeruginosa (PaIGPS) heterologously

expressed in Escherichia coli[2]. The described multi-step purification strategy, employing

affinity, ion-exchange, and size-exclusion chromatography, consistently yields high-purity

protein suitable for downstream applications.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the recombinant PaIGPS

discussed in this protocol.
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Parameter Value
Source
Organism

Expression
System

Reference

Molecular Weight

(subunit)

~29.5 kDa

(calculated)

Pseudomonas

aeruginosa

PAO1

E. coli

BL21(DE3)
[2]

Affinity Tag
C-terminal 6xHis-

tag
N/A N/A [2]

Catalytic

Turnover (kcat)
11.1 ± 0.1 s⁻¹

Pseudomonas

aeruginosa

PAO1

E. coli

BL21(DE3)
[2]

Purification Yield
High (specific

values vary)

Pseudomonas

aeruginosa

PAO1

E. coli

BL21(DE3)
[2]

Experimental Protocols
This section details the step-by-step methodologies for the purification of recombinant His-

tagged IGPS.

Expression of Recombinant IGPS in E. coli
Transformation: Transform E. coli BL21(DE3) competent cells with an expression vector

(e.g., pET series) containing the trpC gene encoding IGPS with a C-terminal 6xHis-tag. Plate

the transformed cells on LB agar containing the appropriate antibiotic for selection and

incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective

antibiotic. Grow overnight at 37°C with shaking at 220 rpm.

Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter

culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-

0.8.

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG)

to a final concentration of 0.5-1.0 mM.
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Expression: Incubate the culture for an additional 4-6 hours at 30°C with shaking.

Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard

the supernatant and store the cell pellet at -80°C until needed.

Cell Lysis and Clarification
Resuspension: Resuspend the frozen cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl,

pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol). Add lysozyme (1 mg/mL) and a

protease inhibitor cocktail.

Sonication: Lyse the cells on ice using a sonicator. Perform 6-8 cycles of 30-second bursts

with 30-second cooling intervals.

Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

Filtration: Carefully collect the supernatant and pass it through a 0.45 µm syringe filter to

remove any remaining particulate matter. This clarified lysate is the starting material for

purification.

Purification Workflow
The purification of recombinant IGPS is achieved through a three-step chromatographic

process as depicted in the workflow diagram below.
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Caption: Multi-step chromatographic purification workflow for recombinant IGPS.

Protocol 3.1: Step 1 - Immobilized Metal Affinity
Chromatography (IMAC)
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This step utilizes the affinity of the polyhistidine tag for immobilized nickel ions to achieve a

high degree of initial purification[3][4][5].

Column Preparation: Equilibrate a 5 mL Ni-NTA Sepharose column with 10 column volumes

(CV) of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

Sample Loading: Load the clarified lysate onto the equilibrated column at a flow rate of 1

mL/min.

Washing: Wash the column with 10-15 CV of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM

NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins[6].

Elution: Elute the His-tagged IGPS with 5 CV of Elution Buffer (50 mM Tris-HCl, pH 8.0, 300

mM NaCl, 250-500 mM imidazole). Collect 1 mL fractions.

Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the

purified IGPS. Pool the purest fractions.

Protocol 3.2: Step 2 - Anion Exchange Chromatography
(AEX)
This step separates molecules based on their net surface charge[7][8]. The predicted

isoelectric point (pI) of PaIGPS is acidic, making it suitable for anion exchange chromatography

at a neutral pH.

Buffer Exchange: Exchange the buffer of the pooled IMAC fractions into AEX Binding Buffer

(20 mM Tris-HCl, pH 8.0, 25 mM NaCl) using a desalting column or dialysis.

Column Equilibration: Equilibrate a HiTrap Q HP anion exchange column with 10 CV of AEX

Binding Buffer.

Sample Loading: Load the buffer-exchanged sample onto the column.

Elution: Elute the bound proteins using a linear gradient of 0-100% AEX Elution Buffer (20

mM Tris-HCl, pH 8.0, 1 M NaCl) over 20 CV. Collect fractions.

Analysis: Analyze fractions by SDS-PAGE. Pool the fractions containing IGPS.
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Protocol 3.3: Step 3 - Size-Exclusion Chromatography
(SEC)
Also known as gel filtration, this final polishing step separates proteins based on their

hydrodynamic radius, effectively removing any remaining contaminants and protein

aggregates[9][10][11].

Concentration: Concentrate the pooled AEX fractions to a volume of 1-2 mL using a

centrifugal concentrator (e.g., Amicon Ultra, 10 kDa MWCO).

Column Equilibration: Equilibrate a Superdex 75 or Superdex 200 gel filtration column (pre-

calibrated with molecular weight standards) with at least 2 CV of SEC Buffer (20 mM

HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).

Sample Injection: Inject the concentrated protein sample onto the column.

Isocratic Elution: Elute the protein with 1.5 CV of SEC Buffer at a constant flow rate.

Analysis and Storage: Collect fractions and analyze by SDS-PAGE for purity. Pool the

fractions containing pure, monomeric IGPS. Determine the protein concentration using the

absorbance at 280 nm and the calculated molar extinction coefficient[1]. Aliquot the purified

protein, flash-freeze in liquid nitrogen, and store at -80°C.

Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the substrate, enzyme, and

product in the reaction catalyzed by IGPS.
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Caption: Catalytic reaction of Indole-3-glycerol-phosphate synthase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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